1-benzyl-4,5-diphenyl-2-{[(E)-pyrrolidin-1-ylmethylidene]amino}-1H-pyrrole-3-carbonitrile
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Overview
Description
1-BENZYL-4,5-DIPHENYL-2-[(1-PYRROLIDINYLMETHYLENE)AMINO]-1H-PYRROL-3-YL CYANIDE is a complex organic compound with a molecular formula of C29H26N4 This compound features a pyrrole ring substituted with benzyl, diphenyl, and pyrrolidinylmethyleneamino groups, along with a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-4,5-DIPHENYL-2-[(1-PYRROLIDINYLMETHYLENE)AMINO]-1H-PYRROL-3-YL CYANIDE typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles, which can be catalyzed by nickel under mild conditions . This method allows for the inclusion of various functional groups, making it versatile for different synthetic needs.
Industrial Production Methods
Industrial production of this compound may involve the use of deep eutectic solvents (DES) such as urea/zinc(II) dichloride, which can catalyze the synthesis efficiently . This method is advantageous due to its compatibility with a wide range of functional groups and its ability to produce high yields.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-4,5-DIPHENYL-2-[(1-PYRROLIDINYLMETHYLENE)AMINO]-1H-PYRROL-3-YL CYANIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of multiple reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-BENZYL-4,5-DIPHENYL-2-[(1-PYRROLIDINYLMETHYLENE)AMINO]-1H-PYRROL-3-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-BENZYL-4,5-DIPHENYL-2-[(1-PYRROLIDINYLMETHYLENE)AMINO]-1H-PYRROL-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind with high affinity to certain receptors, influencing biological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid share some structural similarities and biological activities.
Imidazole Derivatives: These compounds also exhibit a range of biological activities and are used in various applications.
Uniqueness
What sets 1-BENZYL-4,5-DIPHENYL-2-[(1-PYRROLIDINYLMETHYLENE)AMINO]-1H-PYRROL-3-YL CYANIDE apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C29H26N4 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
1-benzyl-4,5-diphenyl-2-[(E)-pyrrolidin-1-ylmethylideneamino]pyrrole-3-carbonitrile |
InChI |
InChI=1S/C29H26N4/c30-20-26-27(24-14-6-2-7-15-24)28(25-16-8-3-9-17-25)33(21-23-12-4-1-5-13-23)29(26)31-22-32-18-10-11-19-32/h1-9,12-17,22H,10-11,18-19,21H2/b31-22+ |
InChI Key |
ZXXINQMANVQBOA-DFKUXCBWSA-N |
Isomeric SMILES |
C1CCN(C1)/C=N/C2=C(C(=C(N2CC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C#N |
Canonical SMILES |
C1CCN(C1)C=NC2=C(C(=C(N2CC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C#N |
Origin of Product |
United States |
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